4-Methylpyrimidine-2-sulfonyl fluoride
Description
Significance of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry represents a paradigm shift in the reliable and efficient synthesis of complex molecules. rsc.org It is celebrated for its near-perfect reliability and the exceptional stability of the resulting linkages, making it a cornerstone of modern synthetic chemistry. nih.gov
The chemistry of sulfonyl fluorides is not a recent discovery, with initial explorations dating back nearly a century. However, their full potential was unlocked with the advent of SuFEx chemistry, introduced by Nobel laureate K. Barry Sharpless and his collaborators. nih.gov This resurgence of interest has been fueled by the unique combination of stability and latent reactivity inherent to the sulfonyl fluoride group. nih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability under a wide range of conditions, yet can be controllably activated to react with nucleophiles. nih.gov
At the heart of SuFEx is the sulfonyl fluoride moiety (-SO₂F), which acts as a highly efficient and selective connector. rsc.org This functional group can readily undergo nucleophilic substitution with a variety of partners, including phenols, amines, and thiols, to form stable sulfonate, sulfonamide, and thiosulfonate linkages, respectively. The SuFEx reaction is characterized by its high yields, tolerance of a wide array of functional groups, and often mild reaction conditions, fulfilling the stringent criteria of a "click" reaction. rsc.org These attributes have led to the widespread adoption of sulfonyl fluorides as versatile building blocks in chemical synthesis. nih.gov
Structural Context of 4-Methylpyrimidine-2-sulfonyl fluoride
The specific structure of this compound brings together the advantageous properties of both the pyrimidine (B1678525) ring and the sulfonyl fluoride group, creating a molecule with distinct chemical characteristics and potential applications.
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is paramount. This inherent biocompatibility and structural versatility have made pyrimidine derivatives a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds.
| Examples of Pyrimidine-Containing Bioactive Molecules | Biological Activity |
| 5-Fluorouracil | Anticancer agent |
| Zidovudine (AZT) | Antiviral (HIV) |
| Rosuvastatin | Antihyperlipidemic |
| Imatinib | Anticancer (tyrosine kinase inhibitor) |
The pyrimidine core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can specifically interact with biological targets.
The placement of a sulfonyl fluoride group at the 2-position of the 4-methylpyrimidine (B18481) ring introduces a potent electrophilic center. This strategic positioning allows the sulfonyl fluoride to act as a reactive handle for covalent modification, a property of significant interest in the design of chemical probes and targeted inhibitors. The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the sulfonyl fluoride, potentially modulating its susceptibility to nucleophilic attack. While detailed experimental studies on the specific reactivity of this compound are not extensively available in the current literature, the general principles of sulfonyl fluoride chemistry suggest that it would serve as an effective SuFEx partner.
Scope and Academic Relevance of Research on Pyrimidine Sulfonyl Fluorides
The academic and industrial interest in pyrimidine sulfonyl fluorides stems from their potential as highly specific and potent covalent modifiers of biological macromolecules. The ability to irreversibly bind to a target protein offers several advantages in drug discovery, including prolonged duration of action and the potential to inhibit traditionally "undruggable" targets. Research in this area is focused on synthesizing libraries of pyrimidine sulfonyl fluorides and screening them against various biological targets, particularly protein kinases, where covalent inhibition has proven to be a successful strategy. The development of novel synthetic routes to access these compounds and a deeper understanding of their reactivity profiles are active areas of investigation.
Detailed Research Findings
Synthesis: The synthesis of this compound would likely proceed through the conversion of a precursor such as 4-methylpyrimidine-2-sulfonyl chloride. This transformation is typically achieved by reacting the sulfonyl chloride with a fluoride source, such as potassium fluoride. The precursor, 4-methylpyrimidine-2-sulfonyl chloride, can in turn be synthesized from 2-mercapto-4-methylpyrimidine (B1203730) through oxidative chlorination.
Characterization: Detailed spectroscopic data for this compound is not published in readily accessible literature. However, based on its structure, the following spectroscopic characteristics would be anticipated:
| Spectroscopic Data (Predicted) | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons of the pyrimidine ring. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the methyl group. |
| ¹⁹F NMR | A characteristic singlet for the fluorine atom of the sulfonyl fluoride group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₅H₅FN₂O₂S). |
Reactivity: As a sulfonyl fluoride, this compound is expected to be a competent electrophile in SuFEx reactions. It would likely react with various nucleophiles, such as phenols and amines, under appropriate conditions to form stable sulfonates and sulfonamides, respectively. Its reactivity as a covalent modifier of proteins would be of particular interest, with the potential to target nucleophilic amino acid residues like lysine (B10760008), tyrosine, and serine in the binding sites of enzymes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35762-74-4 |
|---|---|
Molecular Formula |
C5H5FN2O2S |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methylpyrimidine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3 |
InChI Key |
YQMPKGAVBRPUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylpyrimidine 2 Sulfonyl Fluoride and Analogs
Conventional Synthetic Approaches
Traditional methods for synthesizing pyrimidine (B1678525) sulfonyl fluorides rely on established chemical transformations of various sulfur-containing functional groups.
Fluoride (B91410) Exchange from Sulfonyl Chlorides
The most conventional route to sulfonyl fluorides is through the nucleophilic substitution of a chloride atom in the corresponding sulfonyl chloride precursor. ccspublishing.org.cnrhhz.net This halide exchange is typically achieved using a fluoride salt. nih.govacs.org A common procedure involves boiling a mixture of the aromatic or aliphatic sulfonyl chloride with an aqueous solution of potassium fluoride. rhhz.net To enhance the reactivity of the fluoride ion, phase-transfer catalysts like 18-crown-6 (B118740) can be employed in anhydrous solvents such as acetonitrile (B52724), a technique referred to as the "naked fluoride" method. rhhz.net However, this can sometimes lead to side reactions or hydrolysis of the product. rhhz.net
A milder and often more efficient alternative utilizes potassium bifluoride (KHF₂) as the fluoride source, which can prevent the hydrolysis of the resulting sulfonyl fluoride. rhhz.net Another refined method involves a simple and mild direct chloride/fluoride exchange in a biphasic mixture of water and acetone (B3395972) with potassium fluoride, which has shown high yields for a broad range of substrates. nih.govorganic-chemistry.org
| Precursor | Reagent | Solvent/Conditions | Product | Yield |
| Pyrimidine Sulfonyl Chloride | Potassium Fluoride (KF) | Water/Acetone, biphasic | Pyrimidine Sulfonyl Fluoride | High nih.govorganic-chemistry.org |
| Pyrimidine Sulfonyl Chloride | Potassium Fluoride (KF) / 18-crown-6 | Acetonitrile | Pyrimidine Sulfonyl Fluoride | Varies rhhz.net |
| Pyrimidine Sulfonyl Chloride | Potassium Bifluoride (KHF₂) | Biphasic | Pyrimidine Sulfonyl Fluoride | High rhhz.net |
Synthesis from Sulfonic Acids and Salts
Sulfonic acids and their salts offer a stable and readily available starting point for the synthesis of sulfonyl fluorides, bypassing the often-unstable sulfonyl chloride intermediates. nih.govnih.gov One strategy involves a two-step, one-pot process where the sulfonic acid is first converted in situ to a sulfonyl chloride. nih.govnih.gov This can be achieved using reagents like trichloroacetonitrile (B146778) and triphenylphosphine, followed by the addition of a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF). ccspublishing.org.cnnih.gov Another approach uses cyanuric chloride for the chlorination step before the fluorine-chlorine exchange. rhhz.net
More direct methods have also been developed. Thionyl fluoride can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govrsc.orgresearchgate.net Deoxyfluorination reagents like Xtalfluor-E® provide a complementary route for converting both sulfonic acids and their salts under mild conditions. nih.govrsc.orgresearchgate.net
| Precursor | Reagent(s) | Key Features | Product | Yield |
| Sulfonic Acid | 1. Trichloroacetonitrile, PPh₃ 2. TBAF(t-BuOH)₄ | In situ sulfonyl chloride formation | Sulfonyl Fluoride | High ccspublishing.org.cnnih.gov |
| Sulfonic Acid/Sulfonate | 1. Cyanuric Chloride 2. Fluoride Source | Mild conditions | Sulfonyl Fluoride | Efficient rhhz.net |
| Sulfonic Acid Sodium Salt | Thionyl Fluoride | Direct conversion | Sulfonyl Fluoride | 90–99% nih.govrsc.orgresearchgate.net |
| Sulfonic Acid/Salt | Xtalfluor-E® | Deoxyfluorination | Sulfonyl Fluoride | 41–94% nih.govrsc.orgresearchgate.net |
Derivatization from Sulfur-Containing Precursors (e.g., Thiols, Disulfides, Sulfonamides)
A variety of other sulfur-containing compounds can serve as precursors for sulfonyl fluorides. Thiols can be converted to sulfonyl fluorides in a one-pot process involving oxidative chlorination with reagents like sodium hypochlorite (B82951) to form the sulfonyl chloride in situ, which is then subjected to fluoride-chloride exchange. ccspublishing.org.cnnih.gov Alternatively, thiols and disulfides can be directly converted to sulfonyl fluorides using an oxidant and an electrophilic fluorine source like Selectfluor™. nih.gov
Primary sulfonamides, which are generally unreactive, can be activated with a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride to form the sulfonyl chloride, followed by an in-situ exchange with potassium fluoride to yield the sulfonyl fluoride. rhhz.netresearchgate.net This method is notable for its mild conditions and high chemoselectivity. researchgate.net
| Precursor | Reagent(s) | Method | Product |
| Thiol | 1. Sodium Hypochlorite 2. KHF₂ | Oxidative Chlorination then Fluoride Exchange | Sulfonyl Fluoride ccspublishing.org.cnnih.gov |
| Thiol/Disulfide | Selectfluor™ | Direct Oxidative Fluorination | Sulfonyl Fluoride nih.gov |
| Sulfonamide | Pyry-BF₄, MgCl₂, KF | Deaminative Fluorination | Sulfonyl Fluoride rhhz.netresearchgate.net |
Strategies Involving Aryl Halides or Diazonium Salts
Modern cross-coupling strategies allow for the synthesis of sulfonyl fluorides from aryl halides. A one-pot, two-step procedure involves the palladium-catalyzed coupling of an aryl bromide with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to form a sulfinate in situ. mdpi.com This intermediate is then oxidized and fluorinated to the sulfonyl fluoride.
Aryldiazonium salts can also be utilized. In a copper-free method, aryldiazonium salts react with a sulfur dioxide source, and subsequent radical fluorination yields the sulfonyl fluoride. rhhz.net
| Precursor | Key Reagents | Catalyst/Conditions | Intermediate |
| Aryl Bromide | DABSO, Fluorinating Agent | Palladium Catalyst | Sulfinate mdpi.com |
| Aryldiazonium Salt | SO₂ Source, Fluorinating Agent | Copper-free, Radical Conditions | Arylsulfonyl Radical rhhz.net |
Advanced and Sustainable Synthetic Strategies
In a move towards greener and more efficient chemical synthesis, electrochemical methods have emerged as a powerful alternative.
Electrochemical Synthesis of Pyrimidine Sulfonyl Fluorides
Electrochemical synthesis offers a mild and environmentally friendly approach to preparing sulfonyl fluorides. nih.govresearchgate.net This method can directly convert thiols or disulfides into sulfonyl fluorides through an oxidative coupling with potassium fluoride (KF), which serves as an inexpensive and safe fluoride source. nih.govacs.orgresearchgate.net The reaction is typically carried out in a biphasic solvent system, such as acetonitrile and aqueous HCl, using simple graphite (B72142) and stainless steel electrodes. nih.gov This process avoids the need for stoichiometric chemical oxidants. nih.govacs.org
For instance, the electrolysis of 2-mercapto-4,6-dimethylpyrimidine in the presence of potassium fluoride and pyridine (B92270) can produce the corresponding sulfonyl fluoride in good yield. nih.govacs.org The mechanism is thought to involve the anodic oxidation of the thiol to a disulfide, which is then further oxidized and fluorinated. nih.gov The main byproduct is the corresponding sulfonic acid, formed from either the oxidation of the disulfide or hydrolysis of the sulfonyl fluoride product. nih.govacs.org This electrochemical approach is valued for its broad substrate scope and mild reaction conditions. nih.govresearchgate.net Sulfonyl hydrazides can also be converted to sulfonyl fluorides under electrochemical conditions. rsc.org
| Precursor | Fluoride Source | Electrolyte/Catalyst | Key Features |
| Thiol/Disulfide | Potassium Fluoride (KF) | Pyridine | Oxidant-free, mild conditions nih.govacs.orgresearchgate.net |
| Sulfonyl Hydrazide | Et₃N·3HF | n-Bu₄NI | Redox catalyst system rsc.org |
Reaction Mechanisms and Pathways in Electrochemistry
Electrochemical synthesis provides a mild and environmentally considerate approach to preparing sulfonyl fluorides from readily available thiols or disulfides. nih.govacs.org This method avoids the need for additional oxidants or catalysts by utilizing direct anodic oxidation. nih.govsemanticscholar.org The reaction mechanism involves the initial anodic oxidation of a thiol, such as 2-mercapto-4,6-dimethylpyrimidine, to form a disulfide intermediate. nih.gov This disulfide is then further oxidized at the anode. nih.gov
Kinetic studies have shown a rapid conversion of the starting thiol to the corresponding disulfide, which is then consumed to form the sulfonyl fluoride product. nih.gov The process is believed to involve unstable intermediates like sulfenyl fluoride and sulfinyl fluoride, although these have not been isolated. nih.gov The primary byproduct of this electrochemical synthesis is sulfonic acid, which can form either from the anodic oxidation of disulfides or through the hydrolysis of the sulfonyl fluoride product. nih.gov
The involvement of radical intermediates in the electrochemical process is supported by experiments where the addition of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl or butylated hydroxytoluene, reduces the reaction's efficiency. nih.govacs.org The fluorination step is nucleophilic, with fluoride ions attacking the oxidized sulfur species. nih.gov This is demonstrated by the success of the reaction using potassium fluoride (KF) in combination with an acid like HCl-pyridine, whereas electrophilic fluorine sources lead to only trace amounts of the product. nih.govacs.org
Substrate Scope and Functional Group Tolerance
The electrochemical synthesis of sulfonyl fluorides demonstrates a broad substrate scope and excellent functional group tolerance, making it a versatile method. nih.govsemanticscholar.orgresearchgate.net The reaction is effective for a variety of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. nih.govcapes.gov.br
Key aspects of the substrate scope include:
Steric Hindrance: The reaction is not significantly affected by steric hindrance, as ortho-substituted thiophenols show yields similar to their unsubstituted counterparts. nih.govacs.org
Heteroaromatic Compounds: Heteroaryl thiols, including the pyrimidine-based 2-mercapto-4,6-dimethylpyrimidine, are converted to their corresponding sulfonyl fluorides in good yields. nih.govacs.org
Halogens: The method tolerates halogenated thiophenols, which provides opportunities for further functionalization of the resulting sulfonyl fluorides through cross-coupling chemistry. nih.govacs.org
Protected Amines: Functional groups such as protected amines, which can be unreactive in other electrochemical processes, are well-tolerated under these conditions. nih.govacs.org
Aliphatic Thiols: A wide range of primary and secondary aliphatic thiols, including methanethiol, ethanethiol, and cyclohexylthiol, are competent substrates, producing sulfonyl fluorides in useful yields. nih.govacs.org Even the amino acid cysteine can be used in this protocol. researchgate.net
The following table summarizes the scope of the electrochemical synthesis for various thiol and disulfide substrates.
| Substrate | Product | Yield (%) |
| 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |
| Thiophenol | Benzenesulfonyl fluoride | 81 |
| 4-Methylthiophenol | Toluene-4-sulfonyl fluoride | 85 |
| 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl fluoride | 77 |
| 2-Naphthalenethiol | Naphthalene-2-sulfonyl fluoride | 68 |
| Benzylthiol | Phenylmethanesulfonyl fluoride | 79 |
| Ethanethiol | Ethanesulfonyl fluoride | 65 |
| Cyclohexylthiol | Cyclohexanesulfonyl fluoride | 96 |
Photocatalytic Methods for Sulfonyl Fluoride Formation
Photocatalysis has emerged as a powerful strategy for the synthesis of sulfonyl fluorides, offering mild reaction conditions activated by visible light. nih.govnih.gov These methods can be applied to a variety of starting materials, including aryl diazonium salts, alkyl organoboron substrates, and allyl sulfones. nih.govnih.govrsc.org
Radical Intermediates in Photoredox Catalysis
Photoredox catalysis for sulfonyl fluoride synthesis proceeds through the generation of radical intermediates. nih.govnih.gov The general mechanism begins with the excitation of a photocatalyst by visible light. nih.gov The excited photocatalyst then engages in a single-electron transfer (SET) with the substrate. nih.govnih.gov
For instance, in the synthesis from alkyl organotrifluoroborates using an acridinium-based photocatalyst, the excited catalyst oxidizes the organotrifluoroborate to generate an alkyl radical. nih.govelsevierpure.com This alkyl radical is then trapped by a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form an alkyl sulfonyl radical. nih.gov
Similarly, when using aryl diazonium salts, the photocatalyst (e.g., [Ru(bpy)3]2+) is excited and then reduced by the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. nih.gov This aryl radical couples with DABSO to create a sulfonyl radical. nih.gov In the final step of these pathways, the sulfonyl radical intermediate reacts with a fluorine source, like Selectfluor or N-Fluorobenzenesulfonimide (NFSI), to yield the final sulfonyl fluoride product. nih.govnih.gov
Transition-Metal-Catalyzed and Metal-Free Photocatalysis
Both transition-metal complexes and metal-free organic molecules have been successfully employed as photocatalysts for the synthesis of sulfonyl fluorides. researchgate.netnih.govconicet.gov.ar
Transition-Metal-Catalyzed Photocatalysis: Iridium and ruthenium-based photocatalysts are commonly used in these transformations. nih.govnih.gov For example, [Ru(bpy)3]2+ can effectively catalyze the conversion of aryl diazonium salts into aryl sulfonyl fluorides. nih.gov Palladium catalysts have also been used in one-pot procedures to convert aryl iodides to aryl sulfonyl fluorides, although this is not strictly a photoredox process, it highlights the utility of transition metals. conicet.gov.ar
Metal-Free Photocatalysis: Metal-free photocatalysis, or organo-photoredox catalysis, offers a more sustainable alternative. researchgate.netnih.gov Highly oxidizing acridinium-based photocatalysts are effective in the synthesis of alkyl sulfonyl fluorides from organotrifluoroborates. nih.govelsevierpure.com In another example, an organic photocatalyst, 3DPAFIPN, was used to synthesize arylsulfonyl fluorides from aryl diazonium salts and DABSO under blue LED irradiation. researchgate.net These metal-free methods are advantageous as they avoid the cost and potential toxicity associated with transition metals. researchgate.netnih.gov
The table below provides examples of different photocatalytic systems used for sulfonyl fluoride synthesis.
| Catalyst Type | Catalyst Example | Substrate Type | SO2 Source | Fluorine Source |
| Transition-Metal | [Ru(bpy)3]Cl2 | Aryl diazonium salt | DABSO | NFSI |
| Transition-Metal | Iridium-based catalyst | Alkyltrifluoroborate | DABSO | Selectfluor |
| Metal-Free | 9-Mesityl-10-phenylacridinium | Alkyltrifluoroborate | DABSO | Selectfluor |
| Metal-Free | 3DPAFIPN | Aryl diazonium salt | DABSO | KHF2 |
Data compiled from various photocatalysis studies. nih.govnih.govresearchgate.net
Green Chemistry Principles in Synthesis
Modern synthetic methods for sulfonyl fluorides increasingly incorporate principles of green chemistry to minimize environmental impact. osaka-u.ac.jpeurekalert.orgsciencedaily.com Electrochemical synthesis is inherently green as it replaces stoichiometric chemical oxidants with electricity, a traceless reagent. nih.gov This approach, using readily available and inexpensive potassium fluoride (KF) as the fluoride source, further enhances its environmental credentials. nih.govresearchgate.net
Other green strategies include:
Safer Reagents: Replacing hazardous and difficult-to-handle reagents like sulfuryl fluoride (SO2F2) gas or corrosive potassium bifluoride (KHF2) with safer alternatives is a key goal. osaka-u.ac.jpeurekalert.org The use of stable solids like DABSO as an SO2 surrogate and KF as a fluoride source are prominent examples. researchgate.netosaka-u.ac.jp A recently developed method uses a combination of SHC5® (a highly reactive chlorinating agent) and KF to convert thiols and disulfides to sulfonyl fluorides, producing only non-toxic NaCl and KCl as byproducts. osaka-u.ac.jpeurekalert.orgsciencedaily.com
Atom Economy: One-pot procedures, such as the conversion of thiols directly to sulfonyl fluorides, improve atom economy and reduce waste from intermediate purification steps. researchgate.net
Benign Solvents: Some methods are being developed to work in greener solvents, such as aqueous acetonitrile mixtures or water, reducing the reliance on volatile organic compounds. conicet.gov.arbohrium.com
Chemo- and Regioselectivity Considerations in Pyrimidine Sulfonyl Fluoride Synthesis
Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules like substituted pyrimidine sulfonyl fluorides. Chemoselectivity involves reacting a specific functional group in the presence of other potentially reactive groups, while regioselectivity concerns the control of the reaction position on a molecule, such as the pyrimidine ring.
In the context of pyrimidine sulfonyl fluoride synthesis, selectivity is often dictated by the nature of the starting material and the reaction mechanism. For instance, the electrochemical synthesis starting from 2-mercapto-4-methylpyrimidine (B1203730) would inherently be regioselective, forming the sulfonyl fluoride at the 2-position where the thiol group is located.
For methods involving the functionalization of an existing pyrimidine ring, the inherent electronic properties of the ring and the directing effects of existing substituents play a major role. The pyrimidine ring is electron-deficient, which influences its reactivity towards different reagents. The specific challenge in synthesizing a polysubstituted pyrimidine lies in differentiating between various reactive sites. While specific studies on the chemo- and regioselectivity of direct fluorosulfonylation of the 4-methylpyrimidine (B18481) ring are not detailed in the provided context, general principles from related heterocycle chemistry can be applied. For example, in Suzuki reactions involving heteroaryl fluorosulfates, the reactivity of a fluorosulfate (B1228806) group can be differentiated from halides like bromide and chloride by careful selection of the palladium catalyst, allowing for stepwise, selective functionalization. researchgate.net Such strategies could potentially be adapted to control the synthesis of complex pyrimidine sulfonyl fluorides.
Late-Stage Functionalization Strategies
Late-stage functionalization of the 4-methylpyrimidine scaffold can be broadly approached in two ways: modification of the pyrimidine ring itself or transformation of the existing sulfonyl fluoride group.
One prominent strategy for modifying the pyrimidine core involves a sequence of C–H activation, specifically fluorination, followed by nucleophilic aromatic substitution (SNAr). nih.govnih.govresearchgate.net This two-step process allows for the introduction of a wide array of substituents at positions on the heterocyclic ring that are otherwise difficult to functionalize. The pyrimidine ring, being a diazine, is electron-deficient, which makes it amenable to such transformations. nih.govnih.govresearchgate.net The initial C–H fluorination step activates the ring, and the installed fluoride acts as an excellent leaving group for subsequent SNAr reactions. nih.govnih.govresearchgate.net This reactivity is particularly pronounced at the C2 and C4 positions of the pyrimidine ring due to the electronic influence of the ring nitrogens.
Another powerful LSF approach leverages the reactivity of the sulfonyl fluoride group itself. The sulfonyl fluoride moiety is a versatile electrophile for SuFEx click chemistry, a set of highly efficient and selective reactions. morressier.comresearchgate.net This allows the 4-methylpyrimidine-2-sulfonyl fluoride core to be conjugated with a variety of nucleophiles, leading to the formation of stable sulfonamides, sulfonates, and other sulfur-linked derivatives under mild conditions. researchgate.netnih.gov This strategy is particularly valuable for rapidly creating libraries of analogs from a common sulfonyl fluoride precursor.
The tables below summarize the scope of nucleophiles that can be employed in these late-stage functionalization strategies, based on established methodologies for pyrimidines and sulfonyl fluorides.
| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Potential Product |
|---|---|---|---|
| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | Methoxy | 2-Methoxy-4-methylpyrimidine derivative |
| Phenol | Phenoxy | 2-Phenoxy-4-methylpyrimidine derivative | |
| N-Nucleophiles | Ammonia (NH3) | Amino | 4-Methylpyrimidin-2-amine derivative |
| Aniline | Anilino | N-Phenyl-4-methylpyrimidin-2-amine derivative | |
| Morpholine | Morpholinyl | 4-(4-Methylpyrimidin-2-yl)morpholine derivative | |
| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | Phenylthio | 4-Methyl-2-(phenylthio)pyrimidine derivative |
| Nucleophile Class | Example Nucleophile | Resulting Linkage | Potential Product Class |
|---|---|---|---|
| Primary Amines | Benzylamine | Sulfonamide | N-Benzyl-4-methylpyrimidine-2-sulfonamide |
| Secondary Amines | Piperidine | Sulfonamide | 2-(Piperidin-1-ylsulfonyl)-4-methylpyrimidine |
| Anilines | p-Toluidine | Sulfonamide | 4-Methyl-N-(p-tolyl)pyrimidine-2-sulfonamide |
| Phenols | Phenol | Sulfonate Ester | Phenyl 4-methylpyrimidine-2-sulfonate |
| Alcohols | Methanol | Sulfonate Ester | Methyl 4-methylpyrimidine-2-sulfonate |
Reactivity and Mechanistic Investigations of 4 Methylpyrimidine 2 Sulfonyl Fluoride
Sulfur(VI)-Fluoride Exchange (SuFEx) Reactivity Profile
The SuFEx reaction is a versatile set of transformations that involve the exchange of a fluoride (B91410) atom from a high-valent sulfur(VI) center with a nucleophile. This chemistry is characterized by its high efficiency, broad scope, and compatibility with aqueous environments, making it particularly suitable for biological applications.
The sulfonyl fluoride group (-SO₂F) is a potent electrophile, a characteristic that underpins its reactivity in SuFEx chemistry. The sulfur atom in the +6 oxidation state is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the highly electronegative fluorine atom. This renders the sulfur center susceptible to attack by a wide range of nucleophiles.
While thermodynamically stable and relatively resistant to hydrolysis at physiological pH, the S-F bond can be activated for nucleophilic substitution. This latent reactivity is a key feature of sulfonyl fluorides, allowing them to remain inert until they encounter a suitable nucleophilic partner, often within the specific microenvironment of a protein binding site. The stability of the sulfonyl fluoride group is significantly higher than that of sulfonyl chlorides, which are more prone to hydrolysis.
The reaction of 4-Methylpyrimidine-2-sulfonyl fluoride with a nucleophile (Nu⁻) generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. The process is typically initiated by the attack of the nucleophile on the electrophilic sulfur center, leading to the formation of a transient pentacoordinate intermediate or a transition state. This is followed by the elimination of the fluoride ion, a good leaving group, to form a stable sulfonyl-nucleophile bond.
The mechanism can be described as follows:
Nucleophilic Attack: The nucleophile attacks the electron-deficient sulfur atom of the sulfonyl fluoride.
Formation of a Trigonal Bipyramidal Intermediate/Transition State: A short-lived intermediate or transition state is formed where the sulfur atom is pentacoordinate.
Fluoride Elimination: The fluoride ion departs, resulting in the formation of the final sulfonylated product.
This process is often facilitated by the specific environment, such as the active site of an enzyme, which can position the nucleophile for optimal attack and stabilize the leaving fluoride ion.
The reactivity of this compound is significantly influenced by the electronic and steric properties of the 4-methylpyrimidine (B18481) ring.
Steric Effects: The methyl group at the 4-position of the pyrimidine (B1678525) ring can exert a steric influence on the reactivity of the sulfonyl fluoride group. While not directly adjacent to the reaction center, it can affect the approach of bulky nucleophiles and influence the conformation of the molecule, which in turn can impact its interaction with a target binding site. Studies on related 2-sulfonylpyrimidines have shown that substitution at the 4- and 6-positions can significantly modulate reactivity. For instance, the introduction of bulkier groups can sterically hinder the approach of nucleophiles to the sulfonyl group.
A comparative study on the reactivity of various 2-sulfonylpyrimidines with the tripeptide glutathione (B108866) (GSH) at neutral pH demonstrated that modifications to the pyrimidine ring can modulate the reaction rate over several orders of magnitude. nih.gov While specific data for the 4-methyl derivative is not provided in this particular study, the general trend indicates that electron-withdrawing substituents on the pyrimidine ring accelerate the reaction, whereas electron-donating groups and sterically bulky substituents can decrease the rate.
Table 1: General Reactivity Trends of Substituted 2-Sulfonylpyrimidines with Thiols
| Substituent on Pyrimidine Ring | Electronic Effect | Steric Effect | Expected Impact on Reactivity with Thiols |
| Electron-withdrawing group (e.g., -CF₃) | Increases electrophilicity of the sulfonyl group | Minimal | Acceleration of reaction rate |
| Electron-donating group (e.g., -OCH₃) | Decreases electrophilicity of the sulfonyl group | Can be significant | Deceleration of reaction rate |
| Bulky alkyl group (e.g., -tBu) | Mildly electron-donating | Significant steric hindrance | Deceleration of reaction rate |
| Methyl group (as in 4-Methylpyrimidine) | Mildly electron-donating | Moderate | Moderate influence on reactivity |
This table is based on general principles and data from related 2-sulfonylpyrimidine compounds. Specific kinetic data for this compound is not available in the cited literature.
Reaction with Biological Nucleophiles
The unique reactivity of sulfonyl fluorides makes them excellent candidates for the covalent modification of proteins. They can react with a variety of nucleophilic amino acid residues, leading to the formation of stable sulfonamide or sulfonate ester linkages.
This compound is expected to react with several nucleophilic amino acid side chains commonly found in proteins. The reactivity with these residues is dependent on their intrinsic nucleophilicity and their pKa in the specific protein microenvironment.
Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. Sulfonyl fluorides readily react with cysteine residues to form stable thioether linkages (after rearrangement from the initial sulfonylated thiol, which is unstable) or, more accurately, result in the arylation of the thiol, displacing the sulfonyl fluoride group in the case of heteroaryl sulfonyl fluorides. Studies on 2-sulfonylpyrimidines have shown rapid and chemoselective S-arylation of cysteine residues at neutral pH. nih.gov
Lysine (B10760008): The ε-amino group of lysine is a primary amine and a good nucleophile, particularly in its unprotonated state. Reaction with a sulfonyl fluoride results in the formation of a very stable sulfonamide bond.
Tyrosine: The hydroxyl group of tyrosine, when deprotonated to the phenolate (B1203915) ion, is a strong nucleophile. Sulfonyl fluorides can react with tyrosine to form stable sulfonate esters.
Serine and Threonine: The hydroxyl groups of serine and threonine are also potential nucleophiles, though generally less reactive than tyrosine. Their reactivity is highly dependent on the local protein environment, which can enhance their nucleophilicity.
Histidine: The imidazole (B134444) side chain of histidine can act as a nucleophile. However, the resulting sulfonyl-imidazole adduct is often less stable compared to sulfonamides and sulfonate esters.
The general order of reactivity of sulfonyl fluorides with N-acyl-protected amino acids at physiological pH has been observed to be: N-Ac-Cys > N-Ac-Tyr > Nα-Ac-Lys > N-Ac-His. researchgate.net
Table 2: Covalent Adducts of this compound with Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Linkage | Adduct Stability |
| Cysteine | Thiol (-SH) | Thioether (S-Arylation) | Stable |
| Lysine | ε-Amino (-NH₂) | Sulfonamide (-SO₂-NH-) | Very Stable |
| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) | Stable |
| Serine | Primary Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) | Stable |
| Threonine | Secondary Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) | Stable |
| Histidine | Imidazole Ring | Sulfonyl-imidazole | Potentially Labile |
This table illustrates the expected reaction products based on the known reactivity of sulfonyl fluorides with biological nucleophiles.
The reactivity of this compound with biological nucleophiles is highly sensitive to the pH and the specific microenvironment of the reaction.
pH Effects: The rate of reaction is generally dependent on the concentration of the deprotonated, more nucleophilic form of the amino acid side chain. For instance, the reaction with cysteine is faster at pH values above the pKa of its thiol group (around 8.3), where the more nucleophilic thiolate anion is more abundant. Similarly, the reactivity with lysine (pKa of ε-amino group ~10.5) and tyrosine (pKa of phenolic group ~10.5) increases significantly at higher pH. Kinetic studies on 2-sulfonylpyrimidines have confirmed that the reaction with thiols is approximately five times faster at pH 7.0 compared to pH 6.5. nih.gov
Microenvironment Effects: The local environment within a protein binding site can dramatically influence the reactivity of both the sulfonyl fluoride and the target amino acid residue. Proximity and orientation effects can position the reactants for optimal reaction, significantly accelerating the rate of covalent modification. Furthermore, the pKa of nucleophilic residues can be substantially perturbed by nearby amino acids. For example, the presence of a nearby positively charged residue (like arginine or lysine) can lower the pKa of a tyrosine, increasing its nucleophilicity at physiological pH. Conversely, a hydrophobic microenvironment can destabilize charged intermediates and affect reaction rates. These microenvironment effects are crucial for the target selectivity of covalent inhibitors based on the sulfonyl fluoride scaffold.
Chemoselective Reactivity in Complex Molecular Environments
The this compound moiety is characterized by a unique balance of stability and reactivity, making it a valuable functional group in complex molecular settings. The sulfonyl fluoride group (–SO2F) is notably stable and demonstrates remarkable chemoselectivity. scienceopen.comccspublishing.org.cn It is resistant to a wide range of synthetic conditions, including those typically used for amide and ester formation, as well as various transition-metal-catalyzed cross-coupling reactions. scienceopen.com This inertness allows for the modification of other parts of a complex molecule while leaving the sulfonyl fluoride group intact for subsequent transformations.
The primary mode of reactivity for sulfonyl fluorides is through Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction. scienceopen.comnih.gov While the S–F bond is generally robust, its inherent electrophilicity can be harnessed for rapid and selective reactions with specific nucleophiles under appropriate activation conditions. nih.gov This selective reactivity is particularly powerful in biological chemistry, where the sulfonyl fluoride can act as a covalent probe or inhibitor by selectively targeting nucleophilic amino acid residues within proteins. ccspublishing.org.cnacs.org Depending on the local protein environment and the architecture of the parent molecule, sulfonyl fluorides can covalently modify serine, threonine, tyrosine, lysine, cysteine, and histidine residues. ccspublishing.org.cnsigmaaldrich.com
The electron-deficient nature of the pyrimidine ring in this compound is expected to enhance the electrophilicity of the sulfur center, potentially increasing its reactivity towards nucleophiles compared to electron-rich or neutral aryl sulfonyl fluorides. This makes it a highly effective partner in SuFEx reactions. In complex environments, the challenge lies in achieving selectivity for the sulfonyl fluoride over other potential reactive sites on the parent molecule. However, the predictable and specific reactivity of the SO2F group often allows it to react selectively in the presence of other functional groups. scienceopen.com For instance, sulfonyl fluorides exhibit superior chemoselectivity compared to sulfonyl chlorides, which can undergo a broader range of side reactions. sigmaaldrich.com
The table below summarizes the chemoselective reactions of the sulfonyl fluoride moiety with various nucleophiles, a cornerstone of its utility in complex molecular design.
| Nucleophile Class | Reacting Residue/Group | Product | Significance |
| Alcohols/Phenols | Serine, Threonine, Tyrosine | Sulfonate Ester | Covalent protein modification, probe development. acs.orgsigmaaldrich.com |
| Amines | Lysine, Histidine | Sulfonamide | Covalent inhibition, kinetic stabilization of proteins. acs.orgnih.gov |
| Silyl Ethers | R-OSiMe₃ | Sulfonate Ester | General organic synthesis, SuFEx applications. ccspublishing.org.cn |
| Thiols | Cysteine | Thiosulfonate Ester | Can form adducts, though often less stable than with other residues. acs.org |
Radical-Mediated Reactivity of the Sulfonyl Fluoride Moiety
While the dominant reactivity pattern of sulfonyl fluorides is electrophilic, recent advances have unlocked pathways involving radical intermediates. The transformation of the typically electrophilic sulfonyl fluoride into a radical species significantly broadens its synthetic utility. However, this is challenging due to the high homolytic bond dissociation energy of the S(VI)–F bond, which makes the sulfonyl fluoride group resistant to radical fragmentation. springernature.comresearchgate.net
Modern synthetic methods, particularly those employing photoredox catalysis, have overcome this stability. nih.gov A general strategy has been developed for the conversion of sulfonyl fluorides into sulfonyl radicals (RSO₂•) by combining an organosuperbase with a photocatalyst. nih.gov In this process, a superbase such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) first activates the sulfonyl fluoride by nucleophilic attack, forming a highly active intermediate. nih.gov Under visible light irradiation, a photocatalyst reduces this intermediate, which then fragments to release a sulfonyl radical. nih.gov
This generated radical can then participate in various transformations, most notably additions to unsaturated systems like alkenes to form new carbon-sulfur bonds, yielding products such as vinyl sulfones. nih.gov This radical-mediated pathway is mechanistically distinct from the classical two-electron (ionic) reactivity of sulfonyl fluorides, thereby providing a complementary method for molecular construction. The application of this methodology to a heteroaryl system like this compound would allow for its use as a radical precursor, enabling the introduction of the 4-methylpyrimidine-2-sulfonyl group into molecules through radical-based carbon-sulfur bond formation.
The following table outlines a representative example of the radical-mediated conversion of a sulfonyl fluoride.
| Substrate 1 (Sulfonyl Fluoride) | Substrate 2 (Alkene) | Catalyst/Reagents | Product Type | Reference |
| Phenyl sulfonyl fluoride | Styrene | Ru(bpy)₃Cl₂ (photocatalyst), DBU (base), Blue LED | Vinyl Sulfone | nih.gov |
This dualistic nature—behaving as a stable electrophile under ionic conditions and a radical precursor under specific photocatalytic conditions—underscores the versatility of the sulfonyl fluoride moiety in modern organic synthesis.
Following a comprehensive review of scientific literature, there is currently no specific information available regarding the direct applications of the chemical compound “this compound” within the precise research contexts outlined in your request. The available data focuses on the broader class of sulfonyl fluorides and the related 2-sulfonylpyrimidine scaffold, rather than this specific methylated derivative.
While the general class of sulfonyl fluorides and related pyrimidine-based structures are indeed significant in chemical biology, the strict requirement to focus solely on "this compound" cannot be met with scientific accuracy based on currently accessible research.
For context, research on related compounds demonstrates the utility of these chemical motifs:
Sulfonyl Fluoride Probes: The sulfonyl fluoride (SF) group is a versatile electrophilic "warhead" used in chemical biology. nih.gov Unlike electrophiles that exclusively target cysteine, SFs can form covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine. jenabioscience.comnih.gov This promiscuity makes them valuable for developing covalent inhibitors and probes for targets that lack a reactive cysteine in their binding sites. nih.govrsc.org The unique balance of reactivity and stability under physiological conditions has led to the sulfonyl fluoride group being widely adopted in chemical biology. nih.gov
2-Sulfonylpyrimidine Warheads: The 2-sulfonylpyrimidine structure, which is closely related to the requested compound, has been explored as a promising alternative to commonly used acrylamide (B121943) warheads in targeted covalent inhibitors (TCIs). nih.govsoton.ac.uk For example, inhibitors of Bruton's tyrosine kinase (BTK) incorporating a 2-sulfonylpyrimidine motif have been shown to be potent, with good plasma stability and improved selectivity profiles compared to their acrylamide-containing counterparts. nih.gov
However, without specific studies on This compound , it is not possible to provide detailed research findings, data tables, or mechanistic insights for this particular compound as requested in the outline. Generating such an article would require extrapolation from related molecules, which would not adhere to the required standards of scientific accuracy and specificity.
Applications of 4 Methylpyrimidine 2 Sulfonyl Fluoride in Chemical Biology Research
Protein Labeling and Bioconjugation Strategies
Chemical Cross-linking Mass Spectrometry (CXMS)
Chemical cross-linking mass spectrometry (CXMS) is a powerful technique for studying protein assemblies and interaction networks. nih.gov The use of sulfonyl fluorides in this context has led to innovative strategies that provide diverse and robust structural information. nih.govnih.gov
A notable advancement is the "plant-and-cast" cross-linking strategy, which employs a heterobifunctional reagent containing both a highly reactive group (like a succinimide (B58015) ester) and a less reactive sulfonyl fluoride (B91410). nih.govresearchgate.net The succinimide ester rapidly reacts with highly accessible surface lysine (B10760008) residues, effectively "planting" the cross-linker onto the protein. nih.govnih.gov Subsequently, the tethered sulfonyl fluoride group is "cast" across a limited area of the protein surface, where it can react with various weakly nucleophilic amino acid sidechains—including histidine, serine, threonine, and tyrosine—in a proximity-enhanced reaction. nih.govnih.gov This method provides specific geometric constraints for integrative modeling by linking lysines to a broader range of residues than traditional cross-linkers, which often target only lysine pairs. nih.gov This proximity-dependent reactivity expands the power of CXMS for defining the structures of protein complexes. nih.gov
| Feature | Description | Target Residues |
| Strategy | Plant-and-Cast | Lysine (planting) |
| Warhead | Sulfonyl Fluoride (casting) | Histidine, Serine, Threonine, Tyrosine, Lysine |
| Advantage | Provides diverse and robust distance restraints for structural modeling by targeting a wider range of amino acids. nih.gov |
Fragment-Based Ligand Discovery and Screening
Fragment-based ligand discovery (FBDD) has emerged as a successful strategy for identifying starting points for new drug candidates. drugdiscoverychemistry.comdtu.dk This approach involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly to a biological target. nih.govdtu.dk Incorporating a reactive sulfonyl fluoride warhead into these fragments offers significant advantages, particularly in the detection and validation of these weak interactions. nih.gov
Reactive fragment screening combines the efficient chemical space coverage of fragments with a reactive group that can trap even transient protein-ligand interactions. nih.gov This covalent modification improves binding and allows for robust detection of hits using intact protein liquid chromatography–mass spectrometry (LC–MS). nih.gov The screening of modest-sized libraries of sulfonyl fluoride-containing fragments has proven effective in identifying hits for various protein targets, modifying residues like tyrosine and histidine in functionally relevant pockets. nih.gov
Sulfonyl Fluoride "SuFBits" in Fragment Screening
A specific application of this strategy is the development of "SuFBits" (Sulfonyl Fluoride bits). mdpi.comresearchgate.net This concept involves creating a library of diverse molecular fragments, each coupled to a sulfonyl fluoride warhead. mdpi.comnih.gov The sulfonyl fluoride group itself acts as an activation-free labeling tag. mdpi.comresearchgate.net
The screening process leverages the reactivity of the SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. mdpi.comnih.gov If a fragment in the SuFBits library has an affinity for a binding pocket on a target protein, it brings the sulfonyl fluoride warhead into close proximity with nearby nucleophilic amino acid residues. mdpi.com This proximity facilitates a covalent reaction, labeling the target protein. mdpi.comkinetolab.com The identification of these covalently modified proteins, typically via mass spectrometry, allows researchers to easily identify the fragments that exhibit binding, even if the initial interaction is weak. mdpi.comresearchgate.net
Identification of Weak Molecular Interactions
A key advantage of using sulfonyl fluoride-based fragments is their ability to facilitate the identification of weak or transient molecular interactions. nih.govmdpi.com In traditional FBDD, detecting these low-affinity interactions can be challenging and require sensitive biophysical methods. dtu.dk
The SuFBits approach overcomes this limitation by converting a weak, reversible binding event into a stable, irreversible covalent bond. nih.gov The formation of this covalent linkage effectively "traps" the interaction, making it readily detectable by mass spectrometry. mdpi.comnih.gov This allows for the confident identification of fragments that would otherwise be missed in conventional screening assays, providing valuable starting points for the development of more potent ligands. nih.gov
| Application | Method | Mechanism | Outcome |
| Ligand Discovery | Reactive Fragment Screening | Fragments with sulfonyl fluoride warheads are screened against protein targets. nih.gov | Covalent modification of the target by binding fragments allows for easy hit identification via LC-MS. nih.gov |
| Fragment Screening | Sulfonyl Fluoride "SuFBits" | A library of diverse fragments coupled to a sulfonyl fluoride tag is used. mdpi.com | Proximity-enhanced reaction labels the target protein if the fragment binds, facilitating identification of weak binders. mdpi.comresearchgate.net |
| Interaction Detection | Covalent Trapping | The sulfonyl fluoride group forms a covalent bond with nucleophilic residues near the fragment's binding site. nih.gov | Weak, transient molecular interactions are converted into stable covalent adducts, enabling their detection. mdpi.com |
Utility in Nucleic Acid and Carbohydrate Labeling
The application of sulfonyl exchange chemistry has recently expanded beyond proteins to include other major classes of biomolecules, such as nucleic acids and carbohydrates. rsc.org This expansion opens new avenues for probing the interactions and functions of these essential molecules. rsc.org
Labeling carbohydrates is particularly challenging because their dominant functional group, the hydroxyl group, is a weak nucleophile and is difficult to differentiate from water under physiological conditions. nih.gov However, proximity-enabled reactivity using sulfonyl fluorides has provided a solution. nih.gov By genetically encoding an unnatural amino acid bearing a sulfonyl fluoride into a carbohydrate-binding protein, researchers have successfully induced a covalent cross-link between the protein and its target glycan. nih.gov This demonstrates that even the weakly nucleophilic hydroxyl groups of sugars can be targeted if the sulfonyl fluoride is held in close proximity. nih.gov Similarly, aryl sulfonyl fluoride-modified oligonucleotides have been used to create covalent aptamers capable of disrupting biological interactions, highlighting the utility of this chemistry for labeling and modifying nucleic acids. researchgate.net
Computational and Theoretical Studies on 4 Methylpyrimidine 2 Sulfonyl Fluoride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 4-Methylpyrimidine-2-sulfonyl fluoride (B91410).
The electronic structure of 4-Methylpyrimidine-2-sulfonyl fluoride dictates its reactivity. Key descriptors derived from quantum chemical calculations help in predicting its behavior in chemical reactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For pyrimidine (B1678525) derivatives, the HOMO is often localized on the pyrimidine ring, particularly on the nitrogen atoms and the substituted methyl group, indicating these are potential sites for electrophilic attack. The LUMO, conversely, is typically distributed over the pyrimidine ring and the electron-withdrawing sulfonyl fluoride group. This distribution suggests that the sulfonyl fluoride moiety and the carbon atoms of the pyrimidine ring are susceptible to nucleophilic attack. DFT calculations on similar pyrimidine derivatives have shown HOMO-LUMO gaps in the range that indicates a stable but reactive molecule.
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group, indicating these are sites prone to electrophilic interaction. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and the sulfur atom of the sulfonyl fluoride group, highlighting them as potential sites for nucleophilic attack. The sulfur atom, being highly electron-deficient due to the attached oxygen and fluorine atoms, is a prime electrophilic center.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Indicates a significant separation of charge within the molecule, suggesting polarity. |
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a key transformation for sulfonyl fluorides, and computational studies can elucidate its mechanism by analyzing the transition states. acs.orgacs.org The reaction typically involves the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion.
Computational modeling, often using DFT, can map the potential energy surface of the reaction between this compound and a nucleophile. This allows for the identification of the transition state structure, which is the highest energy point along the reaction coordinate. Analysis of the transition state provides crucial information about the reaction barrier (activation energy) and the geometry of the interacting molecules at the point of bond formation and breaking.
For the reaction of a sulfonyl fluoride with a nucleophile, the transition state is expected to feature a pentacoordinate sulfur center. Computational studies on similar reactions have shown that the presence of a base can significantly lower the activation barrier by deprotonating the nucleophile, thereby increasing its nucleophilicity. acs.org The nature of the pyrimidine ring and its substituents can also influence the reactivity by modulating the electrophilicity of the sulfur atom.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecules and their interactions with the environment, such as a solvent or a biological macromolecule.
Sulfonyl fluorides are known to act as covalent inhibitors of various enzymes by reacting with nucleophilic residues (e.g., serine, lysine (B10760008), tyrosine) in the active site. acs.org MD simulations can provide a dynamic picture of how this compound interacts with a target protein.
Starting from a docked pose of the ligand in the protein's binding site, MD simulations can track the movements of both the ligand and the protein over time. This allows for the assessment of the stability of the initial binding pose, the identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the observation of conformational changes in both the ligand and the protein upon binding. For a covalent inhibitor like this compound, MD simulations can help to understand how the ligand orients itself in the active site to facilitate the covalent bond formation with a specific amino acid residue.
The conformation of a molecule can significantly affect its properties and biological activity. MD simulations of this compound in a solvent (e.g., water) can reveal its preferred conformations and dynamic behavior in solution. By simulating the molecule over a period of time, one can explore its conformational landscape and identify the most stable (lowest energy) conformations. This is particularly important for understanding how the molecule might present itself to a binding partner in a biological system. The simulations can provide information on the flexibility of the molecule, including the rotation around the C-S bond, which can influence its ability to fit into a binding pocket.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. At the molecular level, computational methods can provide a rationale for observed SAR trends.
For a series of pyrimidine sulfonyl fluoride derivatives, SAR studies would investigate how modifications to the pyrimidine ring (e.g., changing the position or nature of the methyl group) or the sulfonyl fluoride moiety affect their biological activity. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR models attempt to correlate physicochemical properties (descriptors) of the molecules with their biological activity.
For this compound, molecular-level SAR analysis would focus on:
The role of the 4-methyl group: This group can influence the electronic properties of the pyrimidine ring through inductive effects and may also have steric implications for binding to a target protein.
The importance of the pyrimidine ring: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which are often crucial for ligand-protein interactions.
The reactivity of the sulfonyl fluoride group: The electrophilicity of the sulfur atom is a key determinant of its covalent binding potential. Substituents on the pyrimidine ring can modulate this reactivity. For instance, electron-donating groups would be expected to decrease the electrophilicity of the sulfur, while electron-withdrawing groups would increase it.
Computational docking and MD simulations can be used to rationalize SAR data by showing how different analogs bind to a target protein and how their interaction energies and binding modes differ.
Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of pyrimidine and sulfonyl fluoride, QSAR studies have been instrumental in elucidating the key structural features that govern their therapeutic effects.
In studies of pyrimidine derivatives, various QSAR models, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), have been employed to predict their pharmacological activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For a series of furopyrimidine and thienopyrimidine compounds, an ANN model demonstrated superior predictive power over an MLR model, with R² values of 0.998 and 0.889, respectively. nih.gov This suggests that non-linear relationships often exist between the structural descriptors and the biological activity of these compounds. nih.gov
Similarly, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) have been applied to sulfonylurea derivatives containing arylpyrimidine moieties to understand their fungicidal activities. researchgate.net These models help in visualizing the steric and electrostatic fields around the molecules, indicating that bulky groups at the 5-position of the pyrimidine ring and electropositive groups on an adjacent benzene (B151609) ring are favorable for activity. researchgate.net While a specific QSAR model for this compound is not detailed in available literature, these related studies underscore the importance of molecular size, shape, and electronic properties in determining the biological activity of this class of compounds. The insights gained from such models are pivotal for understanding the mechanistic basis of their action at a molecular level.
Table 1: Comparison of QSAR Models for Pyrimidine Derivatives
| Model Type | Target | R² value | Key Finding | Reference |
|---|---|---|---|---|
| Multiple Linear Regression (MLR) | VEGFR-2 | 0.889 | Establishes a linear relationship between descriptors and activity. | nih.gov |
| Artificial Neural Network (ANN) | VEGFR-2 | 0.998 | Demonstrates a superior non-linear predictive model. | nih.gov |
Correlation of Structural Modifications with Molecular Interaction Profiles
The biological activity of a compound is directly related to its ability to interact with its molecular target. Computational techniques such as molecular docking are frequently used to predict and analyze these interactions. For pyrimidine-sulfonamide analogs, molecular docking studies have been crucial in identifying key binding modes and important amino acid residues within the target's active site. nih.gov
In the context of BRAF V600E inhibitors, which often feature a pyrimidine-sulfonamide scaffold, docking studies have elucidated the specific interactions that contribute to their inhibitory activity. nih.gov These studies, combined with machine learning-based QSAR, have identified key chemical fingerprints responsible for potent inhibition. nih.gov
For other pyrimidine derivatives, molecular docking has been used to understand their binding to various targets, including the main protease of SARS-CoV-2 and Dipeptidyl peptidase-4 (DPP-4). nih.govmdpi.com These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in the formation of a stable ligand-protein complex. For instance, in a series of novel dihydropyrimidine (B8664642) phthalimide (B116566) hybrids, docking studies revealed the key structural features required for their inhibitory activity against DPP-4. mdpi.com
Structural modifications to the this compound core would be expected to significantly alter its molecular interaction profile. For example, altering the substitution on the pyrimidine ring could influence its hydrogen bonding capacity and steric compatibility with a target's binding pocket. The sulfonyl fluoride group itself is a key functional moiety, known for its ability to form covalent bonds with nucleophilic residues like serine, threonine, or lysine in a target protein. researchgate.net The reactivity and orientation of this group are critical for the compound's mechanism of action.
Table 2: Key Molecular Interactions for Pyrimidine Derivatives from Docking Studies
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Pyrimidine-sulfonamide analogues | BRAF V600E | Not specified | Not specified | nih.gov |
| Pyridopyrimidine derivatives | SARS-CoV-2 Mpro | Not specified | Hydrogen bonding | nih.gov |
Computational Design and Prediction of Novel this compound Analogs
The insights gained from QSAR and molecular docking studies provide a solid foundation for the computational design of novel analogs with improved therapeutic properties. By understanding which structural features are critical for activity and which modifications can enhance binding affinity and selectivity, researchers can rationally design new molecules.
The process of computational design often involves in silico screening of virtual libraries of compounds or the targeted modification of a lead structure. For instance, based on the findings from QSAR models of pyrimidine derivatives, new molecules can be designed with optimized steric and electronic properties. researchgate.net
Structure-based drug design (SBDD) is a powerful approach that utilizes the 3D structure of the target protein to design potent and selective inhibitors. For sulfonyl fluoride-containing compounds, SBDD has been used to position the sulfonyl fluoride group in close proximity to a catalytic lysine residue, thereby promoting covalent bond formation and irreversible inhibition. nih.gov This strategy could be applied to design novel this compound analogs that target specific kinases or proteases.
Furthermore, computational tools can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of designed analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. nih.govekb.eg By integrating various computational methods, the design and prediction of novel this compound analogs can be significantly accelerated, leading to the development of more effective and safer therapeutic agents.
Future Research Directions and Challenges
Development of Highly Selective Pyrimidine (B1678525) Sulfonyl Fluoride (B91410) Reagents
A primary challenge in the development of covalent probes is achieving high target selectivity to minimize off-target effects. Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), and tyrosine. rsc.org Future research must focus on tuning the pyrimidine scaffold to create reagents with exquisite selectivity for a single amino acid type within a specific protein.
The reactivity of arylsulfonyl fluorides can be predictably modulated by adjusting the electronic properties of the warhead. rsc.org The electron-deficient nature of the pyrimidine ring is expected to enhance the electrophilicity of the sulfur center in 4-Methylpyrimidine-2-sulfonyl fluoride, but this intrinsic reactivity must be carefully balanced to avoid promiscuous labeling. rsc.org A key challenge will be to synthesize derivatives where substituents on the pyrimidine ring (in addition to the 4-methyl group) sterically and electronically guide the reagent to a specific binding pocket and a single nucleophilic residue. For example, covalent ligands for the adenosine (B11128) A2B receptor have been developed where selectivity was achieved by carefully tuning the reactivity and orientation of the sulfonyl fluoride warhead on a different heterocyclic scaffold. nih.gov This principle of using the scaffold to achieve "context-dependent" reactivity is paramount.
Furthermore, while sulfonyl fluorides form stable adducts with lysine and tyrosine, their adducts with cysteine are often unstable. rsc.orgacs.org This inherent selectivity away from the most common target for covalent inhibitors (cysteine) is an advantage that can be further exploited. rsc.org The development of pyrimidine sulfonyl fluorides designed to target less common but functionally critical residues like tyrosine or a specific lysine in a kinase ATP-binding pocket represents a significant area for future investigation. nih.govrsc.org
Expanding the Scope of SuFEx Applications in Complex Biological Systems
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its efficiency, selectivity, and the stability of the resulting linkages. researchgate.netoup.com While SuFEx has been widely applied in materials science and organic synthesis, its full potential in complex biological systems is still being explored. oup.commonash.edu Pyrimidine sulfonyl fluorides are ideal candidates for expanding these applications.
A significant future direction is the use of this compound and its analogues as hubs for bioconjugation and the construction of complex molecular probes. nih.gov For instance, the pyrimidine 2-aminopyrazole scaffold was instrumental in the design of the activity-based probe XO44, which uses a sulfonyl fluoride to target a conserved lysine residue across a wide range of kinases in living cells. rsc.org This demonstrates the power of using heteroaromatic scaffolds to build highly effective probes for target identification and validation. rsc.org Future work could involve creating libraries of diverse pyrimidine sulfonyl fluorides for high-throughput screening to discover novel covalent inhibitors for various enzyme classes. chemrxiv.org
Another challenge is to further develop SuFEx reactions that are fully biocompatible, proceeding efficiently under aqueous conditions with minimal perturbation of cellular processes. nih.gov The development of pyrimidine-based SuFEx reagents for late-stage functionalization of drugs or biologics could provide rapid access to new therapeutic candidates with improved properties. nih.gov
Novel Synthetic Routes for Diverse Pyrimidine Sulfonyl Fluoride Scaffolds
The limited availability of structurally diverse sulfonyl fluorides has historically hampered their development. mdpi.com While numerous methods exist for synthesizing arylsulfonyl fluorides, routes that are efficient, scalable, and tolerant of the functional groups found on a pyrimidine ring are critical. Heteroaromatic sulfonyl chlorides can be unstable, making the corresponding fluorides more robust alternatives for synthesis and storage. rsc.org
Future research must focus on developing novel, late-stage synthetic methods to install the sulfonyl fluoride moiety onto complex, pre-functionalized pyrimidine cores. This allows for the rapid generation of diverse compound libraries from a common intermediate. Promising methodologies that could be adapted and optimized for pyrimidine scaffolds include:
Oxidation of Heteroaryl Thiols: A mild and inexpensive method involves the in situ formation of a sulfonyl chloride from a heteroaryl thiol using sodium hypochlorite (B82951), followed by immediate halogen exchange with potassium bifluoride. rsc.orgnih.gov
Conversion from Sulfonic Acids: Direct conversion of stable sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E® offers a powerful, oxidation-free strategy. nih.govrsc.org
Palladium-Catalyzed Reactions: Methods using palladium catalysis to convert aryl/heteroaryl bromides to sulfonyl fluorides via an intermediate sulfinate offer a practical, one-pot alternative. researchgate.net
Conversion from Sulfonamides: A recently developed method allows for the direct synthesis of sulfonyl fluorides from readily available sulfonamides under mild conditions. mdpi.comresearchgate.net
The table below summarizes some modern synthetic approaches applicable to heteroaryl sulfonyl fluorides.
| Starting Material | Key Reagents | Advantages |
| Heteroaryl Thiols | NaOCl, KHF₂ | Mild, inexpensive, avoids chlorine gas. rsc.orgmdpi.com |
| Sulfonic Acids / Salts | SOF₂, Xtalfluor-E® | Uses stable precursors, oxidation-free. nih.govrsc.org |
| Aryl/Heteroaryl Bromides | Pd catalyst, DABSO, NFSI | Good for late-stage functionalization, one-pot. researchgate.net |
| Sulfonamides | Pyry-BF₄, MgCl₂, KF | Mild conditions, high chemoselectivity. mdpi.comresearchgate.net |
| Grignard Reagents | SO₂F₂ | Direct fluorosulfurylation. mdpi.com |
This table is generated based on the textual data and is for informational purposes only.
The development of eco-friendly "green" synthesis processes, for example, using non-toxic reagents and producing benign byproducts, is also a critical challenge for industrial-scale applications. sciencedaily.com
Integration of Computational and Experimental Approaches for Rational Design
The serendipitous discovery of protein reactivity is being replaced by the rational design of covalent inhibitors, a process greatly enhanced by computational chemistry. bohrium.comnih.gov Integrating computational workflows with experimental validation is essential for accelerating the development of selective pyrimidine sulfonyl fluoride probes.
Future research will heavily rely on computational tools for:
Covalent Docking: Predicting the binding pose of a pyrimidine sulfonyl fluoride inhibitor within a target's active site to ensure the sulfonyl fluoride warhead is positioned correctly to react with a specific nucleophilic residue.
Quantum Mechanics/Molecular Mechanics (QM/MM): Calculating reaction barriers and energies to predict the intrinsic reactivity of a novel pyrimidine sulfonyl fluoride derivative with different amino acid side chains. researchgate.net This allows for in silico tuning of the warhead's reactivity before synthesis.
Mechanism-Based Design: Computational studies can elucidate the detailed reaction mechanism, such as the Sₙ2-type pathway for SuFEx reactions, and reveal the role of the local protein environment and co-reactants in lowering the reaction barrier. nih.gov
An integrated computational workflow can guide the design of inhibitors with enhanced potency and selectivity, as demonstrated in the development of covalent kinase inhibitors. acs.orgnih.gov The challenge lies in refining the accuracy of these predictive models and making them accessible to a broader range of medicinal chemists to streamline the design-synthesis-test cycle.
Exploration of New Mechanistic Paradigms for Sulfonyl Fluoride Reactivity
While the reactivity of sulfonyl fluorides is often understood as a nucleophilic substitution at the sulfur center, the underlying mechanisms are complex and context-dependent. nih.gov A deeper understanding of these mechanisms is crucial for designing next-generation reagents.
One key area for future exploration is the role of the pyrimidine ring itself in the reaction mechanism. The electronic properties and hydrogen-bonding capabilities of the ring's nitrogen atoms could influence the stability of the transition state, potentially altering reactivity and selectivity in ways not seen with simple aryl sulfonyl fluorides.
Furthermore, research into alternative activation mechanisms and leaving groups could lead to new reactivity paradigms. For example, the development of sulfur-triazole exchange (SuTEx) chemistry, which uses a triazole as a leaving group instead of fluoride, has provided a platform with tunable bioactivity and different selectivity profiles. nih.gov Exploring analogous systems based on a 4-methylpyrimidine-2-sulfonyl scaffold, perhaps with modified leaving groups, could unlock novel reactivity. Computational studies have shown that for SuFEx reactions with primary amines, an added base is crucial for lowering the reaction barrier by increasing the nucleophilicity of the amine, highlighting that external factors can dramatically alter the mechanistic landscape. nih.gov Investigating how the microenvironment of a protein's binding pocket provides this "base" catalysis is a key challenge that will inform future designs. nih.gov
Q & A
Q. What are the recommended synthetic routes for 4-methylpyrimidine-2-sulfonyl fluoride, and how can reaction conditions be optimized?
The compound can be synthesized via sulfonylation of pyrimidine derivatives. A validated approach involves oxidizing 4-methylpyridine-2-thiol intermediates using NaClO₂ to form sulfonyl chlorides, followed by fluorination . Key parameters include:
- Oxidant concentration : Excess NaClO₂ (1.5–2.0 eq.) ensures complete conversion.
- Temperature control : Maintain 0–5°C during fluorination to minimize side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Optimize yields (>70%) by monitoring reaction progress via TLC or HPLC.
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential toxicity and reactive fluorosulfonyl groups .
- Storage : Keep under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis. Stability data are limited, so avoid prolonged storage .
Q. What analytical techniques are critical for characterizing this compound?
Q. How should waste containing this compound be managed?
- Segregation : Collect fluorosulfonyl-containing waste separately in labeled, acid-resistant containers.
- Disposal : Engage licensed hazardous waste contractors for incineration or neutralization . Do not dispose of via aqueous drains.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for fluorosulfonyl derivatives?
Discrepancies often arise from:
- Moisture sensitivity : Trace water degrades intermediates; use anhydrous solvents and molecular sieves .
- Catalyst variability : Screen alternative catalysts (e.g., DMAP vs. pyridine) to improve efficiency.
- Replicate conditions : Cross-validate protocols from independent studies (e.g., NaClO₂-mediated oxidations vs. SO₂F₂ gas methods) .
Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?
Q. How can computational modeling guide the design of derivatives for biological applications?
- Docking studies : Predict binding affinity to target enzymes (e.g., proteases) using software like AutoDock.
- QSAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity .
- ADMET profiling : Estimate pharmacokinetics (e.g., logP, solubility) via tools like SwissADME .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Heat dissipation : Use jacketed reactors for exothermic steps (e.g., fluorination).
- Chromatography alternatives : Replace column purification with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
- Batch consistency : Implement in-process QC (e.g., inline FTIR) to monitor intermediate stability .
Q. How do structural modifications influence the compound’s reactivity in cross-coupling reactions?
Q. What methodologies validate the compound’s stability under physiological conditions?
- Hydrolysis assays : Incubate in PBS (pH 7.4, 37°C) and quantify degradation via HPLC over 24–72 hours .
- LC-MS/MS : Identify breakdown products (e.g., sulfonic acids) to assess metabolic pathways .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
